

# 4-Methoxyphenylethylamine synthesis and characterization

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## Compound of Interest

Compound Name: Methoxyphenylethylamine

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An In-depth Technical Guide on the Synthesis and Characterization of 4-Methoxyphenylethylamine

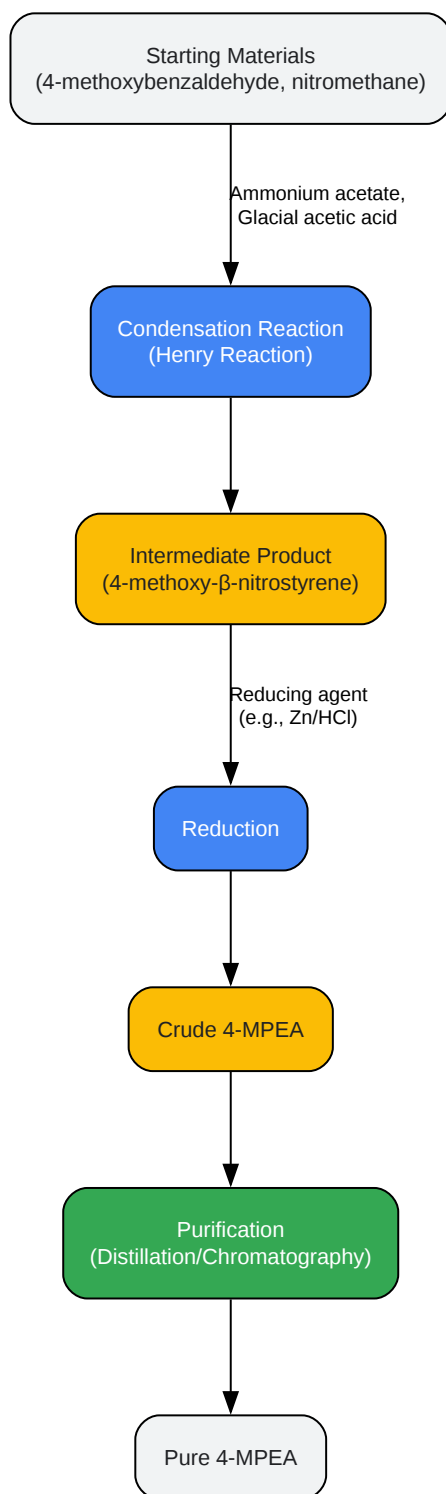
## Introduction

**4-Methoxyphenylethylamine** (4-MPEA), also known as O-methyltyramine, is a naturally occurring phenethylamine compound found in various plant species, including certain cacti like *Lophophora williamsii* (peyote) and the flowering plant *Erica lusitanica*.<sup>[1]</sup> It is also found endogenously in human urine.<sup>[1]</sup> As a trace amine, 4-MPEA is structurally related to classical biogenic amine neurotransmitters and interacts with trace amine-associated receptors (TAARs), particularly TAAR1.<sup>[1][2]</sup> This interaction gives it a role in modulating monoaminergic systems, making it a compound of interest for researchers in neuropharmacology and drug development. This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 4-MPEA.

## Synthesis of 4-Methoxyphenylethylamine

The synthesis of 4-MPEA can be achieved through several routes, often starting from readily available precursors such as 4-methoxybenzaldehyde or 4-methoxyphenylacetic acid. A common and effective method involves the reduction of an intermediate, 4-methoxy- $\beta$ -nitrostyrene.

A generalized workflow for a common synthesis route is outlined below.



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**Caption:** General synthesis workflow for 4-MPEA.

## Experimental Protocol: Synthesis via 4-methoxy- $\beta$ -nitrostyrene

This two-step protocol is adapted from established chemical synthesis methods.[\[3\]](#)

### Step 1: Preparation of 4-methoxy- $\beta$ -nitrostyrene

- To a reaction vessel, add 4-methoxybenzaldehyde, nitromethane, ammonium acetate, and glacial acetic acid. A typical molar ratio is 1:2.5:1.3:9.2 respectively.[\[3\]](#)
- Heat the mixture to reflux with stirring for approximately 4 to 4.5 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction solution to 10-15°C.
- Pour the cooled solution into ice-cold water to induce crystallization of the product.
- Collect the solid product by suction filtration, wash the filter cake with water, and dry to yield 4-methoxy- $\beta$ -nitrostyrene.

### Step 2: Reduction to 4-Methoxyphenylethylamine

- In a separate reaction vessel, add activated zinc powder and an aqueous solution of hydrochloric acid (e.g., 30-32 wt%).
- To this stirred mixture, add the 4-methoxy- $\beta$ -nitrostyrene prepared in Step 1. The molar ratio of the nitrostyrene to zinc powder is typically in the range of 1:16 to 1:20.[\[3\]](#)
- Maintain the reaction temperature at 40-50°C with stirring for 2 hours, then increase the temperature to 52-55°C and continue stirring for another 2.5 hours.
- After the reaction is complete, perform a work-up procedure. This typically involves filtering to remove unreacted zinc, followed by extraction with an organic solvent like chloroform.
- The aqueous layer is then basified (e.g., with saturated sodium bicarbonate solution to a pH of 9.0) and re-extracted with the organic solvent.

- Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
- After filtering off the drying agent, the solvent is removed by distillation.
- The final product, 4-methoxyphenylethylamine, is purified by vacuum distillation.

## Characterization of 4-Methoxyphenylethylamine

The identity and purity of the synthesized 4-MPEA are confirmed through various analytical techniques. The physical and spectroscopic properties are summarized below.

### Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO	[4][5][6]
Molecular Weight	151.21 g/mol	[4][5][6][7]
Appearance	Colorless to slightly yellow liquid/oil	[8][9]
Boiling Point	254-256 °C (at atmospheric pressure)	[5]
138-140 °C (at 20 mmHg)	[5]	
Density	1.031 g/mL (at 20 °C)	[5]
Refractive Index (n <sub>20/D</sub> )	1.538	[5]
CAS Number	55-81-2	[4][5]

### Spectroscopic Data

Technique	Key Observations
$^1\text{H}$ NMR	Signals corresponding to the methoxy group protons (singlet, $\sim 3.8$ ppm), aromatic protons (two doublets, $\sim 6.8$ and $7.1$ ppm), and the two ethylamine methylene groups (triplets or complex multiplets, $\sim 2.7$ - $3.0$ ppm).
$^{13}\text{C}$ NMR	Peaks for the methoxy carbon ( $\sim 55$ ppm), the two aliphatic carbons of the ethylamine chain, and the aromatic carbons, including the ipso-carbon attached to the methoxy group and the other distinct aromatic carbons.
IR Spectroscopy	Characteristic peaks include N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and strong C-O stretching of the methoxy group.
Mass Spectrometry (MS)	The molecular ion peak ( $M^+$ ) is expected at $m/z = 151$ . Key fragmentation patterns would involve the loss of fragments from the ethylamine side chain.

## Biological Activity and Signaling Pathways

4-MPEA is a trace amine that acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR).<sup>[2][10]</sup> While it is a very-low-potency partial agonist at human TAAR1, its interactions are significant for modulating monoaminergic neurotransmission.<sup>[1]</sup> TAAR1 is expressed in brain regions associated with mood, cognition, and reward.<sup>[2]</sup>

### TAAR1 Signaling Pathway

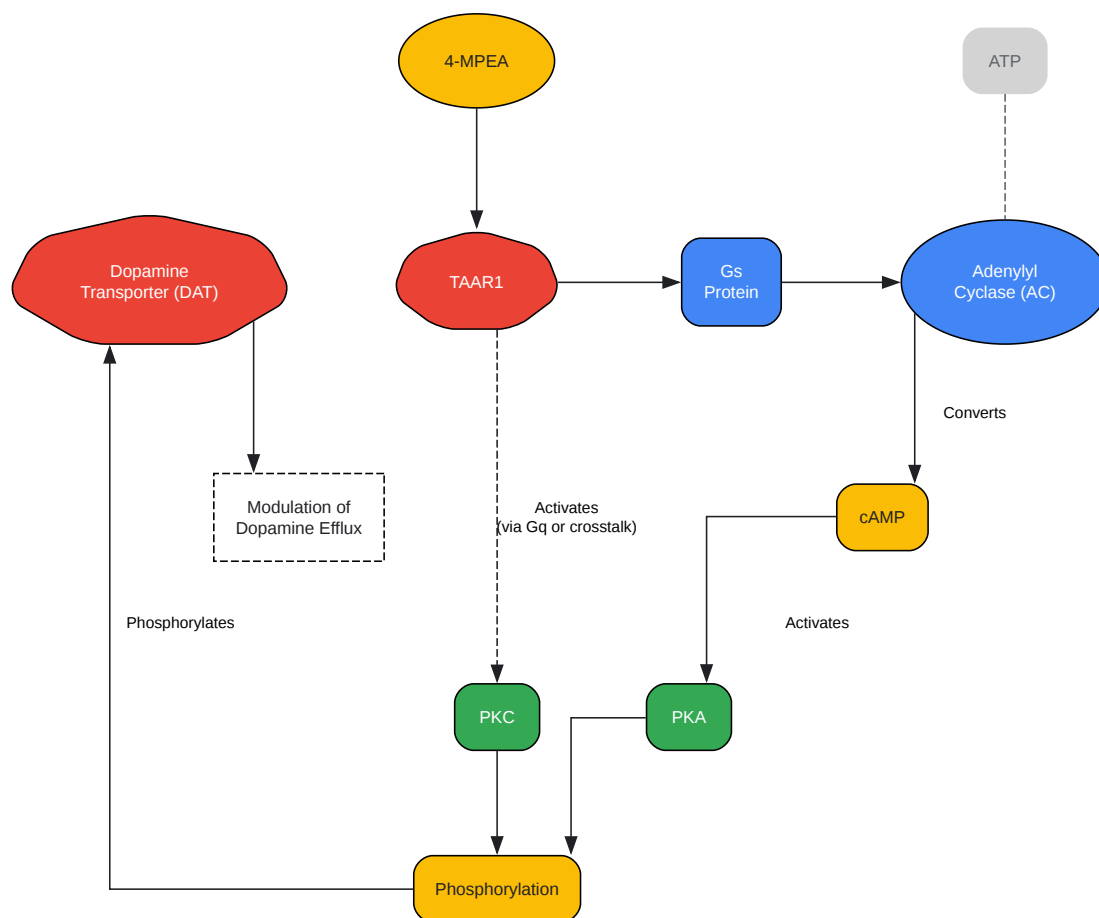
Activation of TAAR1 by an agonist like 4-MPEA initiates a complex intracellular signaling cascade.<sup>[2][10]</sup>

- **G-Protein Dependent Pathway:** Upon agonist binding, TAAR1 primarily couples to the Gs alpha subunit of the G-protein complex. This activates adenylyl cyclase (AC), which in turn

catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2]

- PKC Involvement: Evidence also suggests that TAAR1 signaling involves Protein Kinase C (PKC) activation.[10][11] This can occur through Gq protein coupling or via crosstalk from the PKA pathway.
- Downstream Effects: Activated PKA and PKC phosphorylate various downstream targets. A key function is the modulation of monoamine transporters, such as the dopamine transporter (DAT).[12] Phosphorylation of DAT can lead to its internalization or even reverse its function, causing dopamine efflux.[12]
- G-Protein Independent Pathway: TAAR1 can also signal through a  $\beta$ -arrestin2-dependent pathway, which involves the AKT/GSK-3 $\beta$  signaling cascade.[10]

This intricate signaling network allows trace amines to exert significant control over dopamine and serotonin neuronal activity.[10]



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**Caption:** Simplified TAAR1 signaling pathway upon activation by 4-MPEA.

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